2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine
Description
The compound 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine is a pyrazine derivative with a complex substitution pattern. Its structure includes:
- A pyrazine core substituted with a methyl group at position 2.
- At position 5, a piperidine-1-carbonyl group linked to the pyrazine.
- The piperidine ring is further substituted at position 3 with a (6-methylpyridazin-3-yl)oxy moiety.
Its structural complexity distinguishes it from simpler pyrazine derivatives and aligns it with drug-like molecules targeting enzymes or receptors requiring multi-heterocyclic interactions .
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-5-6-15(20-19-11)23-13-4-3-7-21(10-13)16(22)14-9-17-12(2)8-18-14/h5-6,8-9,13H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRGRMDHQWNIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=NC=C(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine typically involves multiple steps, including the formation of the pyrazine and pyridazine rings, followed by their coupling through a piperidine linker. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.
Chemical Reactions Analysis
2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine and pyridazine rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions on the pyrazine and pyridazine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Due to its potential biological activity, it is investigated for use in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can be crucial for binding to biological targets . These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives with Piperidine/Pyridazine Substituents
(a) 2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)-piperidin-4-yl)-oxy)pyrazine (Compound 12)
- Structure : Features a pyrazine linked to a piperidin-4-yloxy group, with a sulfonamide-connected pyrazole.
- Key Differences : Replaces the pyridazine-ether group in the target compound with a sulfonamide-pyrazole moiety.
- Synthesis : Achieved via coupling of a pyrazole sulfonyl chloride with 2-(piperidin-4-yloxy)pyrazine (75% yield) .
(b) 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
- Structure : Contains dual triazole rings bridging pyrazine and pyridine units.
- Key Differences : Lacks the piperidine-carbonyl and pyridazine-ether groups but demonstrates modular heterocyclic assembly strategies relevant to the target compound’s design .
(c) 2-methyl-5-(tetrahydroxybutyl)pyrazine (Compound xix)
- Structure: A melanoidin-derived pyrazine with a tetrahydroxybutyl substituent.
- Key Differences: Simpler substitution (tetrahydroxybutyl vs. piperidine-pyridazine) and formed via non-enzymatic Maillard reactions .
Pyrazine Derivatives with Piperazine/Other Heterocycles
(a) methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
- Structure : Pyrazine core with a piperazine substituent, chlorine, and ester groups.
- Key Differences : Piperazine replaces piperidine, and additional functional groups (chlorine, ester) alter polarity and reactivity .
(b) 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine
Simple Pyrazine Analogs
Compounds like 2-methylpyrazine, 2,5-dimethylpyrazine, and 2-methyl-5-(1-propenyl)pyrazine (identified in Streptomyces antioxidans extracts) lack the advanced heterocyclic substitutions of the target compound.
Structural and Functional Data Table
Biological Activity
2-Methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 304.34 g/mol. Understanding its chemical structure is critical for elucidating its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3 |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may modulate signaling pathways critical for cellular function, potentially influencing:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Research indicates that derivatives of pyrazine compounds, similar to this one, have neuroprotective capabilities against ischemic damage in neuronal cells .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : Pyrazine derivatives are known for their potential as anticancer agents. Studies have shown that related compounds inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Compounds in the pyrazine class have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Effects : Some studies suggest that pyrazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Case Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of pyrazole derivatives similar to the compound revealed that certain derivatives significantly reduced infarct size in animal models of stroke. The mechanism involved antioxidant activity and metal chelation properties that protect neuronal cells from oxidative damage .
Case Study 2: Antitumor Activity
Another study explored the antitumor effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapeutics like doxorubicin through synergistic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
